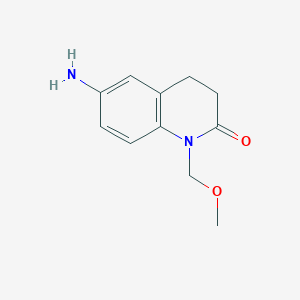
3-Bromo-2-methyl-6-nitroaniline
Overview
Description
3-Bromo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 g/mol . This compound is used as an important organic intermediate (building block) to synthesize substituted aniline products .
Synthesis Analysis
The synthesis of anilines like 3-Bromo-2-methyl-6-nitroaniline typically involves several steps . The process may start with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methyl-6-nitroaniline consists of a benzene ring substituted with a bromo group, a methyl group, and a nitroaniline group . The InChI key for this compound is QZONGSDRDXYLDS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-methyl-6-nitroaniline include a molecular weight of 231.05 g/mol . Other properties such as boiling point, melting point, and density are not specified in the search results .Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds, such as 2-methyl-6-nitroaniline, provides insights into the structural and theoretical analysis of nitroaniline salts. These analyses include the study of crystal structures, hydrogen bonding patterns, and vibrational spectra. Such research contributes to understanding the interactions at the molecular level, which is crucial for developing new materials and chemicals (Medviediev & Daszkiewicz, 2021).
Synthesis and Chemical Transformation
Studies have shown the synthesis and transformation of compounds related to 3-Bromo-2-methyl-6-nitroaniline. For instance, reactions involving nitroaniline derivatives lead to the formation of various organic compounds, which are essential in the field of organic chemistry and pharmaceuticals (Peterson & Tolman, 1977).
Role in Chemical Reactions
Research demonstrates the use of bromo- and nitroaniline derivatives in various chemical reactions, such as in the Skraup-type synthesis. These studies highlight the versatility of such compounds in synthesizing other complex organic structures, which is significant for developing new drugs and materials (Lamberth et al., 2014).
properties
IUPAC Name |
3-bromo-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONGSDRDXYLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735474 | |
| Record name | 3-Bromo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-6-nitroaniline | |
CAS RN |
860751-71-9 | |
| Record name | 3-Bromo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


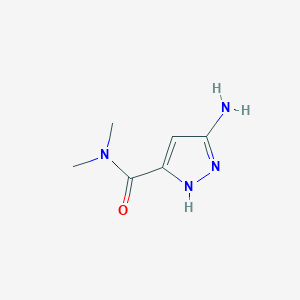


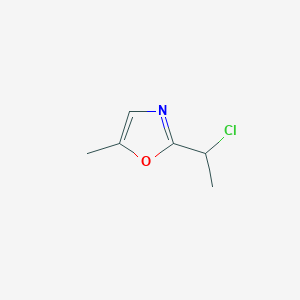
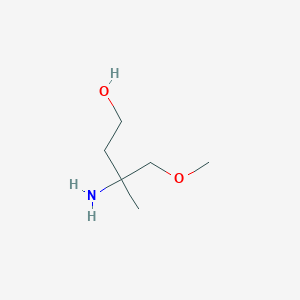


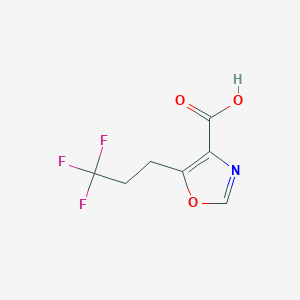
![2-[1-(5-bromo-2-methylphenyl)-N-methylformamido]acetic acid](/img/structure/B1376178.png)
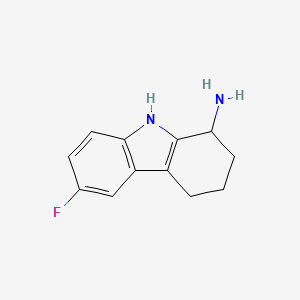
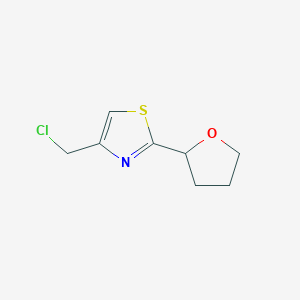
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)
